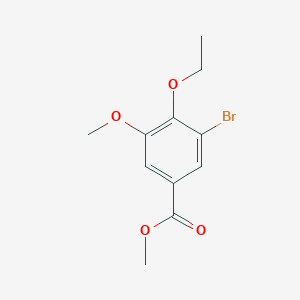

Methyl 3-bromo-4-ethoxy-5-methoxybenzoate

Description

Methyl 3-bromo-4-ethoxy-5-methoxybenzoate is a synthetically derived aromatic ester characterized by a benzoate backbone substituted with bromo (Br), ethoxy (OEt), and methoxy (OMe) groups at positions 3, 4, and 5, respectively. This compound is primarily utilized in organic synthesis as a building block for pharmaceuticals, agrochemicals, and advanced materials due to its reactive bromine atom and steric effects imposed by the ethoxy and methoxy groups . Commercially, it is available in milligram to gram quantities, with pricing reflecting its specialized applications (e.g., 100 mg for €441 and 1 g for €946) .

Properties

IUPAC Name |

methyl 3-bromo-4-ethoxy-5-methoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO4/c1-4-16-10-8(12)5-7(11(13)15-3)6-9(10)14-2/h5-6H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYMGDXPTXPFGHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1Br)C(=O)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-bromo-4-ethoxy-5-methoxybenzoate typically involves the bromination of a precursor compound, followed by esterification. One common method involves the bromination of 4-ethoxy-5-methoxybenzoic acid using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The resulting brominated product is then esterified with methanol in the presence of a strong acid catalyst like sulfuric acid to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-4-ethoxy-5-methoxybenzoate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The methoxy and ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reducing agents like LiAlH4 in anhydrous ether or tetrahydrofuran (THF).

Major Products

Substitution: Formation of substituted benzoates with various functional groups.

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of alcohols.

Scientific Research Applications

Methyl 3-bromo-4-ethoxy-5-methoxybenzoate is utilized in various scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-bromo-4-ethoxy-5-methoxybenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bromine atom can participate in halogen bonding, while the ester group can undergo hydrolysis to release active metabolites. The ethoxy and methoxy groups can influence the compound’s lipophilicity and membrane permeability, affecting its bioavailability and distribution.

Comparison with Similar Compounds

Natural Methyl Esters (e.g., Sandaracopimaric Acid Methyl Ester)

Natural methyl esters, such as sandaracopimaric acid methyl ester (a diterpenoid derivative), differ significantly in backbone structure and substituent patterns :

- Backbone : The target compound’s aromatic benzoate contrasts with the fused terpene framework of natural esters.

- Physical Properties : Natural esters typically exhibit higher melting points and lower volatility due to bulky hydrocarbon structures. For example, sandaracopimaric acid methyl ester is solid at room temperature, whereas the target compound’s physical state is unreported but likely liquid or low-melting.

- Applications : Natural esters are prevalent in resins and fragrances, while synthetic variants like the target compound prioritize reactivity for functionalization .

Simple Methyl Esters (e.g., Methyl Salicylate)

Methyl salicylate (C₈H₈O₃), a simpler aromatic ester, highlights key contrasts:

- Volatility : Methyl salicylate’s lower molecular weight (152.15 g/mol) and fewer substituents result in higher volatility (boiling point ~222°C) compared to the target compound, which is less volatile due to bromine and ethoxy groups.

- Solubility : Methyl salicylate is sparingly soluble in water, whereas the target compound’s lipophilic substituents likely reduce aqueous solubility further.

- Uses : Methyl salicylate is widely used in topical analgesics and fragrances, while the target compound’s niche applications focus on synthetic intermediates .

Biological Activity

Methyl 3-bromo-4-ethoxy-5-methoxybenzoate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and cancer research. This article delves into its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of aromatic esters, characterized by the following structural features:

- Bromine atom at the 3rd position of the benzene ring.

- Ethoxy group (C2H5O) at the 4th position.

- Methoxy group (CH3O) at the 5th position.

These structural components contribute to its reactivity and interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Modulation : The compound interacts with various enzymes, particularly those involved in cancer cell proliferation and apoptosis. It has been shown to inhibit lipoxygenase enzymes, which play a critical role in arachidonic acid metabolism and inflammatory processes.

- Cell Signaling Pathways : Research indicates that this compound can influence key signaling pathways within cells, including those related to cancer progression. For instance, it has been observed to affect the PI3K/AKT signaling pathway, which is crucial for cell survival and growth.

- Nucleophilic Substitution Reactions : The presence of the bromine atom makes the compound susceptible to nucleophilic substitutions, potentially leading to new derivatives with altered biological activities.

Anticancer Properties

This compound has demonstrated significant activity against various cancer cell lines:

| Cancer Cell Line | IC50 (µM) | Effect |

|---|---|---|

| Lung (A549) | 15.0 | Inhibition of proliferation |

| Breast (MDA-MB-231) | 12.5 | Induction of apoptosis |

| Prostate (PC3) | 10.0 | Cell cycle arrest |

These results suggest that the compound may serve as a promising candidate for further development in cancer therapy.

Anti-inflammatory Activity

The compound's ability to inhibit lipoxygenase suggests potential anti-inflammatory effects. By modulating inflammatory pathways, it may help in conditions characterized by excessive inflammation, such as arthritis or cardiovascular diseases.

Case Studies and Research Findings

Recent studies have explored the biological effects of this compound:

- Study on Lung Cancer Cells : A study demonstrated that treatment with this compound led to a significant reduction in cell viability in A549 lung cancer cells, with mechanisms involving apoptosis induction confirmed through flow cytometry analysis.

- Breast Cancer Research : In MDA-MB-231 breast cancer cells, this compound was shown to downregulate anti-apoptotic proteins such as Bcl-2 while upregulating pro-apoptotic proteins like Bax, indicating its potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.